

Technical Guide: Solubility of (2-Amino-5-iodophenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

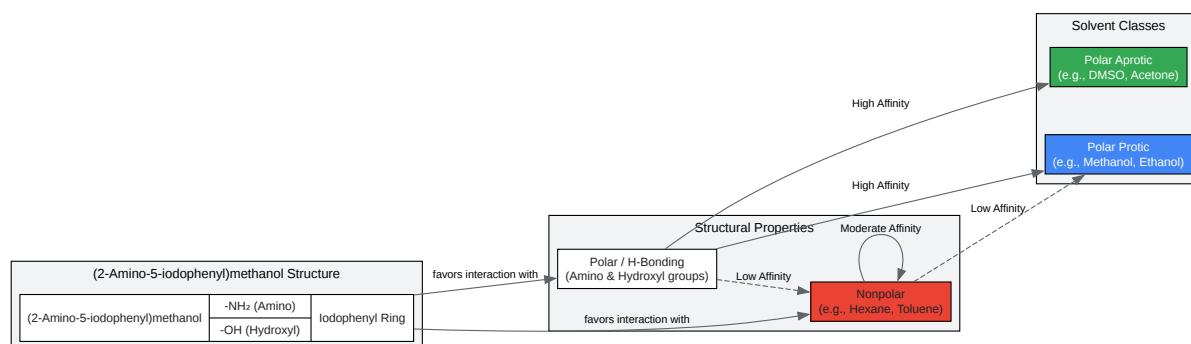
[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2-Amino-5-iodophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds and research ligands. Its solubility in organic solvents is a critical parameter for reaction setup, purification processes such as crystallization, and formulation studies. This technical guide provides a comprehensive overview of the theoretical solubility profile of **(2-Amino-5-iodophenyl)methanol**, outlines a detailed experimental protocol for its quantitative determination, and presents a framework for recording and interpreting solubility data. While specific quantitative solubility data for this compound is not extensively published, this guide equips researchers with the necessary tools and methodologies to determine it in their own laboratory settings.

Molecular Structure and Solubility Predictions


The chemical structure of **(2-Amino-5-iodophenyl)methanol** features several functional groups that dictate its solubility behavior:

- Amino Group (-NH₂): A primary amine group that can act as a hydrogen bond donor and acceptor, contributing to solubility in polar protic solvents.
- Hydroxyl Group (-OH): A primary alcohol group that is also a strong hydrogen bond donor and acceptor, further enhancing solubility in polar protic solvents.

- Iodophenyl Group: The iodinated benzene ring introduces significant nonpolar character and increases the molecular weight, which will favor solubility in less polar or aromatic solvents.

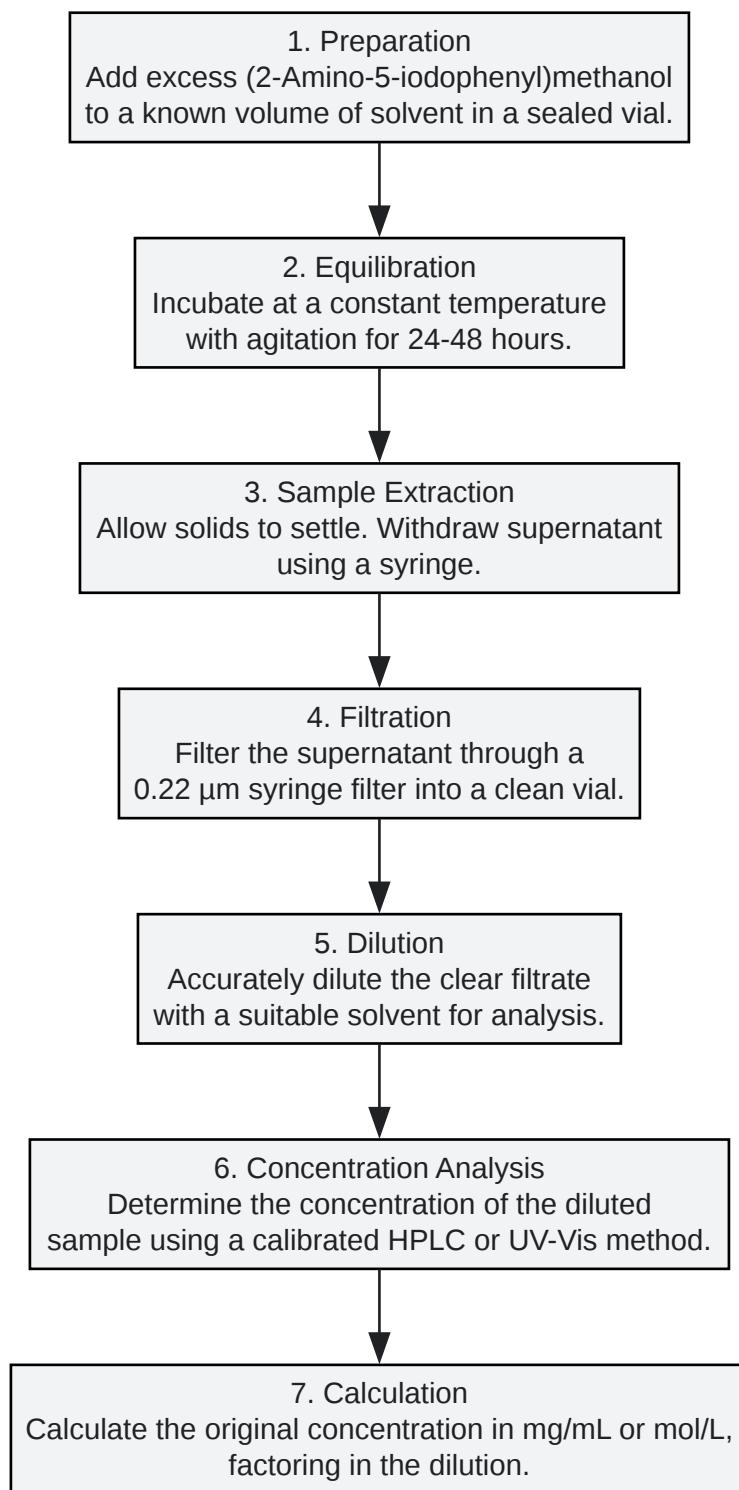
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to exhibit moderate to good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., methanol, ethanol) due to hydrogen bonding capabilities. Its solubility in nonpolar solvents (e.g., hexane, toluene) is anticipated to be lower, although the aromatic ring may provide some affinity for aromatic solvents.

Logical Relationship of Structure to Solubility

[Click to download full resolution via product page](#)

Caption: Predicted solubility based on functional groups.

Experimental Protocol for Solubility Determination


The following is a detailed methodology for determining the solubility of **(2-Amino-5-iodophenyl)methanol** using the isothermal saturation method. This method is reliable and widely used for generating accurate solubility data.

3.1. Materials and Equipment

- **(2-Amino-5-iodophenyl)methanol** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Workflow

Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: Isothermal saturation experimental workflow.

3.3. Step-by-Step Procedure

- Preparation of Saturated Solutions: Add an excess amount of solid **(2-Amino-5-iodophenyl)methanol** to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid at the end of the experiment is crucial.
- Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure saturation is reached.
- Sample Collection and Filtration: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
- Analysis:
 - Gravimetric Method: Evaporate the solvent from the filtered sample and weigh the remaining solid. This provides a direct measure of the dissolved solute.
 - Spectroscopic/Chromatographic Method: Prepare a series of standard solutions of known concentrations. Accurately dilute the filtered saturated solution and measure its concentration using a pre-validated UV-Vis or HPLC method.
- Data Calculation: Calculate the solubility in units of mg/mL or mol/L. Repeat the experiment at least in triplicate for each solvent to ensure reproducibility and report the average solubility and standard deviation.

Data Presentation

Quantitative solubility data should be recorded in a clear and organized manner to facilitate comparison across different solvents and temperatures. The following table provides a template for data presentation.

Table 1: Solubility of **(2-Amino-5-iodophenyl)methanol** in Various Organic Solvents at 25 °C

Solvent Class	Solvent	Solubility (mg/mL)	Solubility (mol/L)	Method of Analysis
Polar Protic	Methanol	Experimental Data	Experimental Data	HPLC
Ethanol	Experimental Data	Experimental Data	HPLC	
Isopropanol	Experimental Data	Experimental Data	HPLC	
Polar Aprotic	Acetonitrile	Experimental Data	Experimental Data	HPLC
Acetone	Experimental Data	Experimental Data	UV-Vis	
Dimethylformamide (DMF)	Experimental Data	Experimental Data	HPLC	
Dimethyl Sulfoxide (DMSO)	Experimental Data	Experimental Data	HPLC	
Nonpolar	Toluene	Experimental Data	Experimental Data	Gravimetric
Hexane	Experimental Data	Experimental Data	Gravimetric	
Dichloromethane (DCM)	Experimental Data	Experimental Data	Gravimetric	

Conclusion

Understanding the solubility of **(2-Amino-5-iodophenyl)methanol** is fundamental for its effective use in synthetic and pharmaceutical applications. While readily available public data is scarce, the experimental framework provided in this guide allows researchers to systematically and accurately determine the solubility in a range of organic solvents. The predicted solubility trends, based on the compound's molecular structure, serve as a valuable starting point for

solvent selection. By following the detailed protocol and utilizing the provided data presentation template, research and development professionals can generate the critical data needed to optimize their processes.

- To cite this document: BenchChem. [Technical Guide: Solubility of (2-Amino-5-iodophenyl)methanol in Organic Solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1283178#solubility-of-2-amino-5-iodophenyl-methanol-in-organic-solvents\]](https://www.benchchem.com/product/b1283178#solubility-of-2-amino-5-iodophenyl-methanol-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com